molecular formula C21H46NO4P B1683995 Miltefosine CAS No. 58066-85-6

Miltefosine

Número de catálogo B1683995
Número CAS: 58066-85-6
Peso molecular: 407.6 g/mol
Clave InChI: PQLXHQMOHUQAKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Miltefosine is an alkylphosphocholine drug with demonstrated activity against various parasite species and cancer cells as well as some pathogenic bacteria and fungi . It is used to treat certain types of leishmaniasis, such as visceral leishmaniasis (affects the internal organs), cutaneous leishmaniasis (affects the skin), or mucosal leishmaniasis (affects the nose, mouth, or throat) .


Molecular Structure Analysis

Miltefosine is a monoprotic acid with a molar mass of 407.576 g/mol . Its chemical name is hexadecyl 2-(trimethylazaniumyl)ethyl phosphate . The empirical formula is C21H46NO4P, yielding a molecular weight of 407.57 g/mol .


Physical And Chemical Properties Analysis

Miltefosine is a monoprotic acid with a molar mass of 407.576 g/mol. Its pKa and logP O:W (octanol:water partition coefficient) values are 2 and 3.7 respectively .

Aplicaciones Científicas De Investigación

1. Treatment of Leishmaniasis

  • Summary of Application: Miltefosine is an alkylphosphocholine drug with demonstrated activity against various parasite species. It has been licensed in India for the treatment of visceral leishmaniasis (VL), a fatal neglected parasitic disease . It is the first and still the only oral drug that can be used to treat VL and cutaneous leishmaniasis (CL) .
  • Methods of Application: The standard 28-day miltefosine monotherapy regimen is well tolerated, except for mild gastrointestinal side effects . The pharmacokinetics of miltefosine are mainly characterized by its long residence time in the body, resulting in extensive drug accumulation during treatment and long elimination half-lives .
  • Results or Outcomes: Different combination therapy strategies encompassing miltefosine are being tested in multiple controlled clinical trials in various geographical areas of endemicity, both in South Asia and East Africa .

2. Treatment of American Trypanosomiasis (Chagas Disease)

  • Summary of Application: Miltefosine is the only oral drug approved for the treatment of American Trypanosomiasis, also known as Chagas Disease . It exhibits broad-spectrum anti-parasitic effects primarily by disrupting the intracellular Ca2+ homeostasis of the parasites while sparing the human hosts .
  • Results or Outcomes: The therapeutic effect of miltefosine extends beyond its impact on the parasite to also positively affect the host’s immune system .

3. Treatment of COVID-19

  • Summary of Application: Miltefosine has been suggested as a potential treatment for COVID-19 due to its antiviral effects .
  • Results or Outcomes: While there are suggestions for its use in treating COVID-19, the effectiveness of Miltefosine in this application is still under investigation .

4. Treatment of Various Fungal Infections

  • Summary of Application: Miltefosine has been found to be effective against various types of fungi, including Cryptococcus neoformans, Candida, Aspergillus, and Fusarium . It has shown good antifungal activity both in vitro and in vivo against Candida krusei, a yeast that is intrinsically resistant to fluconazole .
  • Results or Outcomes: Miltefosine has shown promising results in treating fungal infections, but more research is needed to confirm its effectiveness .

5. Treatment of Acanthamoeba Keratitis

  • Summary of Application: Acanthamoeba keratitis is a rare but serious infection of the eye that can lead to severe morbidity and permanent vision loss. Miltefosine has been granted orphan drug designation by the FDA for the treatment of this condition .
  • Results or Outcomes: Miltefosine has shown promising results in the treatment of Acanthamoeba keratitis, but more research is needed to confirm its effectiveness .

6. Treatment of Cancer

  • Summary of Application: Miltefosine was first made in the early 1980s and studied as a treatment for cancer . It has been approved for the topical treatment of breast cancer metastasis .
  • Results or Outcomes: While Miltefosine has shown promise in the treatment of cancer, more research is needed to confirm its effectiveness .

7. Treatment of Balamuthia mandrillaris Infections

  • Summary of Application: Balamuthia mandrillaris is a free-living amoeba that can cause granulomatous amebic encephalitis (GAE), a serious and often fatal disease of the brain. Miltefosine has shown good in vitro amebicidal activity against Balamuthia and has been used to successfully treat a few patients with Balamuthia GAE .
  • Results or Outcomes: While Miltefosine has shown promise in the treatment of Balamuthia mandrillaris infections, more research is needed to confirm its effectiveness .

8. Treatment of Naegleria fowleri Infections

  • Summary of Application: Naegleria fowleri is a free-living amoeba that can cause primary amebic meningoencephalitis (PAM), a rare and usually fatal brain infection. Miltefosine has been shown to kill free-living amebae, including Naegleria fowleri, in the laboratory and has been used to successfully treat patients infected with this amoeba .
  • Results or Outcomes: While Miltefosine has shown promise in the treatment of Naegleria fowleri infections, more research is needed to confirm its effectiveness .

9. Treatment of Pneumocystis Pneumonia

  • Summary of Application: Pneumocystis pneumonia (PCP) is a common opportunistic infection causing more than 400,000 cases annually worldwide. While the incidence of PCP in patients with human immunodeficiency virus (HIV) has diminished in many countries with the institution of antiretroviral therapy, major advances in biologic immunotherapies, chemotherapy, and transplantation have led to an increase among other immunocompromised populations . Miltefosine’s role in the treatment of PCP is not clearly defined in the sources.
  • Results or Outcomes: The effectiveness of Miltefosine in the treatment of Pneumocystis pneumonia is still under investigation .

Safety And Hazards

Miltefosine is toxic if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also has a risk of serious damages to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Propiedades

IUPAC Name

hexadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLXHQMOHUQAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045942
Record name Miltefosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Miltefosine has demonstrated activity against Leishmania parasites and neoplastic cells primarily due to its effects on apoptosis and disturbance of lipid-dependent cell signalling pathways. Several potential antileishmanial mechanisms of action have been proposed, however no mechanism has been identified definitely. Within the mitochondria, miltefosine inhibits cytochrome-c oxidase leading to mitochondrial dysfunction and apoptosis-like cell death. Antineoplastic mechanisms of action are related to antileishmanial targets and include inhibition of phosphatidylcholine biosynthesis and inhibition of Akt (also known as protein kinase B), which is a crucial protein within the PI3K/Akt/mTOR intracellular signalling pathway involved in regulating the cell cycle. Animal studies also suggest it may be effective against Trypanosome cruzi (the organism responsible for Chagas' disease), metronidazole-resistant strains of Trichonomas vaginalis, and it may have broad-spectrum anti-fungal activity.
Record name Miltefosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09031
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Miltefosine

CAS RN

58066-85-6
Record name Miltefosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58066-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miltefosine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miltefosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09031
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miltefosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Miltefosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Miltefosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILTEFOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EY29W7EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miltefosine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Miltefosine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Miltefosine
Reactant of Route 4
Reactant of Route 4
Miltefosine
Reactant of Route 5
Reactant of Route 5
Miltefosine
Reactant of Route 6
Reactant of Route 6
Miltefosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.